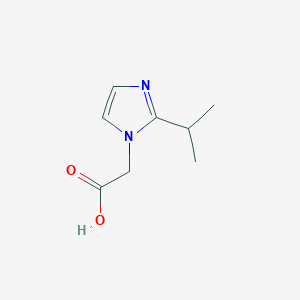
(2-Isopropyl-imidazol-1-yl)-acetic acid
Übersicht
Beschreibung
“(2-Isopropyl-imidazol-1-yl)-acetic acid” is a derivative of imidazole, which is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . It is functionally related to acetic acid .
Synthesis Analysis
Imidazole derivatives, including “this compound”, can be synthesized using various methods. One common method involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazole-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O2, with an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Neuroprotection
Research on YM872, a compound closely related to "(2-Isopropyl-imidazol-1-yl)-acetic acid," has shown significant promise in the area of neuroprotection. YM872, a potent and highly water-soluble AMPA receptor antagonist, demonstrates neuroprotective properties in models of focal cerebral ischemia in rats and cats. Its high solubility and efficacy in reducing infarct volume and improving neurological deficits without noticeable side effects suggest potential therapeutic applications in acute stroke treatment (Takahashi et al., 2006).
Microbial Interactions and Biotechnology
Studies on acetic acid and its impacts on yeast cells have brought to light mechanisms underlying cell death induced by acetic acid, presenting an avenue for biotechnological applications. Understanding these mechanisms is crucial for developing more robust yeast strains for industrial applications and designing improved biomedical strategies (Chaves et al., 2021).
Fermentation and Food Science
Acetic acid bacteria (AAB) play a crucial role in the production of fermented beverages and foods such as vinegar, kombucha, and lambic beer. Their unique oxidative fermentation process is pivotal in the food industry, and understanding their physiology is key to harnessing their potential for creating traditional and novel fermented products. This research area also explores the health benefits associated with consumption of fermented products involving AAB (Lynch et al., 2019).
Medicinal Chemistry and Drug Design
The exploration of imidazole derivatives in medicinal chemistry is a burgeoning field, with imidazole-containing compounds demonstrating a wide range of biological activities. These compounds are integral in developing new pharmacological preparations, highlighting the potential of imidazole-based molecules in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases (Kaldybayeva et al., 2022).
Environmental and Chemical Engineering
In environmental sciences, the focus on acetic acid extends to its role in wastewater treatment, where it's considered for its bactericidal and virucidal properties. The exploration of acetic acid in disinfection processes highlights its potential as an environmentally friendly alternative to traditional chemicals used in wastewater management (Kitis, 2004).
Safety and Hazards
Zukünftige Richtungen
Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, continue to be of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on the development of new drugs that can overcome current public health problems, such as antimicrobial resistance .
Wirkmechanismus
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving nucleophilic attacks .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
The reaction conditions for the synthesis of imidazole compounds can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be stable under a variety of environmental conditions.
Biochemische Analyse
Biochemical Properties
(2-Isopropyl-imidazol-1-yl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between this compound and proteases can modulate the enzymatic activity, potentially leading to changes in protein metabolism and turnover.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, inhibiting or activating their activity . This binding interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. It is important to determine the optimal dosage range for this compound to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances . The metabolism of this compound can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, which facilitate its entry into the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)8-9-3-4-10(8)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYODZVJBGCMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424416 | |
| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876717-08-7 | |
| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)




![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)



![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)
